molecular formula C11H17NO B3042342 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- CAS No. 58028-69-6

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-

Cat. No. B3042342
CAS RN: 58028-69-6
M. Wt: 179.26 g/mol
InChI Key: OCUYEHFIDUKNIU-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-, also known as Norephedrine, is a synthetic compound that belongs to the family of amphetamines. It is a stereoisomer of ephedrine and has been widely used as a nasal decongestant and a bronchodilator. Apart from its medical applications, Norephedrine has also been used as a research tool in various scientific studies.

Mechanism of Action

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- acts as a sympathomimetic agent, which means that it mimics the effects of the sympathetic nervous system. It stimulates the release of norepinephrine and dopamine, which are neurotransmitters that play a crucial role in the regulation of various physiological processes.
Biochemical and Physiological Effects:
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been shown to have several biochemical and physiological effects. It increases the release of glucose from the liver, which provides energy to the body during times of stress. It also increases the breakdown of fats, which can lead to weight loss. 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been found to have a positive effect on cognitive function and has been used as a cognitive enhancer.

Advantages and Limitations for Lab Experiments

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has several advantages as a research tool. It is readily available and relatively inexpensive. It has a well-established mechanism of action, which makes it easy to study. However, it also has some limitations. It is a controlled substance and requires special permits to handle. It can also have side effects, such as increased heart rate and blood pressure, which can complicate experiments.

Future Directions

There are several future directions for the research on 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-. One area of interest is its potential as a treatment for attention deficit hyperactivity disorder (ADHD). 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been shown to improve cognitive function and may be useful in treating the symptoms of ADHD. Another area of research is the development of new analogs of 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- that have improved pharmacological properties. These analogs could be used as potential therapeutics for various medical conditions.
Conclusion:
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- is a synthetic compound that has been widely used as a nasal decongestant and bronchodilator. It has also been used as a research tool in various scientific studies. 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has a well-established mechanism of action and has several biochemical and physiological effects. It has several advantages as a research tool but also has some limitations. There are several future directions for the research on 1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-, including its potential as a treatment for ADHD and the development of new analogs with improved pharmacological properties.

Scientific Research Applications

1-Propanol, 3-[[(1R)-1-phenylethyl]amino]- has been extensively used in scientific research to study its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. It has been found to have a similar mechanism of action as ephedrine, which involves the stimulation of adrenergic receptors in the sympathetic nervous system. This results in an increase in heart rate, blood pressure, and bronchodilation.

properties

IUPAC Name

3-[[(1R)-1-phenylethyl]amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-10(12-8-5-9-13)11-6-3-2-4-7-11/h2-4,6-7,10,12-13H,5,8-9H2,1H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCUYEHFIDUKNIU-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Reactant of Route 2
Reactant of Route 2
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Reactant of Route 3
Reactant of Route 3
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Reactant of Route 4
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Reactant of Route 5
Reactant of Route 5
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-
Reactant of Route 6
Reactant of Route 6
1-Propanol, 3-[[(1R)-1-phenylethyl]amino]-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.